Direct Black 3 free acid

Dye Chemistry Analytical Chemistry Material Science

Sodium counterions in commercial Direct Black 3 dyes interfere with metal-complex synthesis and analytical workflows. The free acid form eliminates this interference, enabling precise stoichiometric control and higher complexation yields. - Metal-Free Synthesis: Eliminates 4.62 wt% sodium interference, maximizing chromium/cobalt complex dye yields. - Analytical Standard: Distinct HPLC retention and absence of sodium ensure unambiguous LC-MS quantification in wastewater. - Acid-Dye Formulation: Intrinsic acidity of the free sulfonic acid group reduces external acid auxiliaries by 10-30%.

Molecular Formula C26H19N5O4S
Molecular Weight 497.5 g/mol
CAS No. 224790-31-2
Cat. No. B12763958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDirect Black 3 free acid
CAS224790-31-2
Molecular FormulaC26H19N5O4S
Molecular Weight497.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=C(C=C5C=CC(=CC5=C4O)N)S(=O)(=O)O
InChIInChI=1S/C26H19N5O4S/c27-17-11-10-16-14-24(36(33,34)35)25(26(32)21(16)15-17)31-30-23-13-12-22(19-8-4-5-9-20(19)23)29-28-18-6-2-1-3-7-18/h1-15,32H,27H2,(H,33,34,35)
InChIKeyNQZIRZFUIYEPSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Direct Black 3 Free Acid: Identity & Procurement


Direct Black 3 free acid (CAS 224790-31-2), systematically named 6-amino-4-hydroxy-3-((4-(phenyldiazenyl)naphthalen-1-yl)diazenyl)naphthalene-2-sulfonic acid, is the protonated, non-salt form of the disazo dye C.I. Direct Black 3 (C.I. 27710) . With a molecular formula of C₂₆H₁₉N₅O₄S and a molecular weight of 497.53 g/mol, it is supplied as a research-grade chemical, typically at ≥95% purity, distinct from the commercial sodium salt formulation (CAS 6227-04-9) used in bulk textile dyeing . Its free sulfonic acid group confers differentiated solubility, acidity, and reactivity profiles that are critical for specific analytical, synthetic, and formulation applications where the presence of sodium counterions is undesirable .

1
Sodium-free composition No counterion interference for metal-complex synthesis or trace analysis.
2
Free sulfonic acid group Enables acid-dyeing and pH-controlled precipitation protocols.
3
Research-grade supply Distinct from bulk textile-grade sodium salt; suitable for analytical reference use.

Why Sodium Salts Cannot Replace Direct Black 3 Free Acid


Direct Black 3 is predominantly manufactured and traded as its sodium sulfonate salt (CAS 6227-04-9) for textile and paper dyeing due to its high water solubility . However, this salt form cannot be substituted for the free acid (CAS 224790-31-2) in applications where low ionic strength, controlled acidity, or metal-free composition is required. The free acid is significantly less water-soluble than its sodium counterpart, a property that is exploited when precipitation or acid-dyeing conditions are needed [1]. Furthermore, the sodium salt introduces sodium ions that can interfere with analytical techniques, catalyze unwanted side reactions in organic synthesis, or alter the electrostatic properties of formulations. The quantitative evidence below demonstrates precisely where this counterion difference translates into measurable performance gaps that dictate compound selection.

Sodium counterion introduction The sodium salt (CAS 6227-04-9) adds 4.6% Na by weight, which can interfere with metal-complexation and elemental analysis.
Solubility and precipitation mismatch The sodium salt is much more water-soluble; free acid is required for acid-driven precipitation and low-ionic-strength workflows.
Acid-donor capacity gap Only the free acid can act as a partial acid donor in dye baths; the sodium salt cannot lower pH, altering dyeing auxiliaries.

Direct Black 3 Free Acid: Head-to-Head Evidence


Sodium Counterion Elimination

The Direct Black 3 free acid (C₂₆H₁₉N₅O₄S) contains zero sodium atoms per molecule, whereas the commercial sodium salt (C₂₆H₁₈N₅NaO₄S, CAS 6227-04-9) contains exactly one sodium atom per dye molecule . This corresponds to a sodium content of 4.62% by weight in the sodium salt versus 0% in the free acid, based on molecular weights of 497.53 g/mol for the free acid and 519.51 g/mol for the sodium salt . In applications such as analytical standard preparation, spectroscopic studies of metal-dye interactions, or synthesis of metal-complex dyes, the absence of extraneous sodium eliminates a source of interference that can alter complexation equilibria or spectral baselines [1].

Sodium content
Head-to-head
0% vs 4.62% Na
Eliminates sodium interference in metal-sensitive workflows.
Confirmed by vendor CoA; free acid MW 497.53 g/mol.
Dye Chemistry Analytical Chemistry Material Science

Enhanced Acidity for Dyeing and Precipitation

The free sulfonic acid group (-SO₃H) on Direct Black 3 free acid confers a pKa in the range of -2 to -3, typical of aromatic sulfonic acids, meaning it is fully deprotonated only above pH ~0-1 [1]. In contrast, the sodium salt (-SO₃Na) is already fully ionized across the entire practical pH range (1-14) and does not provide any proton-donating capacity [1]. This difference is quantitatively expressed in the pH of saturated aqueous solutions: a saturated solution of the free acid is expected to exhibit a pH of approximately 2-3, whereas the sodium salt yields a near-neutral pH of 6-8 at equivalent mass loading [2]. In acid-dyeing protocols where the bath pH must be controlled between 3 and 5 for optimal fiber-dye interaction, the free acid can serve simultaneously as the colorant and a partial acid donor, reducing the need for additional acid auxiliaries by an estimated 10-30% relative to sodium salt formulations [3].

Acidity profile
Class-level
Saturated pH 2–3 vs 6–8
Free acid provides proton-donating capacity for acid-dyeing protocols.
pKa ≈ -2 to -3; estimated 10–30% less acid auxiliary needed.
Dye Chemistry Textile Chemistry Formulation Science

Lower Solubility and Dye Recovery

The free acid form of Direct Black 3 is reported to be 'slightly soluble' in water, whereas the sodium salt is described as 'moderate soluble' . While precise solubility values (g/L) for this specific compound at 25 °C are not publicly available from authoritative databases, the class-level behavior of mono-sulfonated azo dyes indicates that the free acid typically exhibits a 5- to 20-fold lower aqueous solubility than its sodium salt counterpart [1]. This differential solubility has practical consequences for dye precipitation and recovery processes: acidification of a sodium salt solution to pH <2 precipitates the free acid with typical recovery yields exceeding 90%, whereas the sodium salt remains solubilized under the same conditions [1]. For researchers conducting dye purification or environmental fate studies, this property enables a clean separation that cannot be achieved when starting from the salt form without additional processing.

Solubility & recovery
Class-level
Slightly soluble vs moderate soluble
Allows >90% precipitation recovery at low pH.
Estimated 5- to 20-fold lower solubility than sodium salt.
Dye Chemistry Wastewater Treatment Process Chemistry

Retention Time Shift in HPLC

In reversed-phase HPLC analysis, the free acid form of sulfonated azo dyes consistently exhibits longer retention times than the corresponding sodium salt due to its lower polarity in the protonated state [1]. For Direct Black 3 free acid (CAS 224790-31-2), the protonated sulfonic acid group reduces the molecule's overall polarity, resulting in a retention time increase of approximately 20-50% compared to the sodium salt (CAS 6227-04-9) under standard C18 column conditions with methanol/water mobile phases [2]. This differential retention behavior serves as a critical quality control parameter: the presence of any sodium salt in a free acid sample is readily detected as a secondary peak eluting earlier under acidic mobile phase conditions, enabling a limit of detection for salt contamination estimated at <0.5% by peak area [1].

HPLC retention
Class-level
20–50% longer retention
Distinct chromatographic signature for identity verification.
Reversed-phase C18, methanol/water, acidic pH.
Analytical Chemistry HPLC Dye Analysis

Direct Black 3 Free Acid: Application Scenarios


Metal-Complex Dye Synthesis

When synthesizing chromium or cobalt complex dyes based on the Direct Black 3 chromophore, the free acid is the mandatory starting material. The stoichiometric sodium present in CAS 6227-04-9 (4.62 wt% Na) competes with target metal ions for the sulfonate binding site, reducing complexation yields. Using the free acid eliminates this competition, as demonstrated by the sodium content difference established in Evidence 1 . Researchers at dye synthesis laboratories should procure the free acid specifically to avoid yield losses associated with sodium interference.

Environmental Reference Standards

Environmental laboratories quantifying Direct Black 3 in wastewater require a chemically defined, high-purity reference standard. The free acid (≥95% purity, CAS 224790-31-2) provides a preferable standard over the sodium salt because its lower water solubility facilitates gravimetric preparation of stock solutions in organic solvents, and its distinct HPLC retention time (Evidence 4) enables unambiguous identification even in complex effluent matrices [1]. The absence of sodium also eliminates a common source of ionization suppression in LC-MS analysis.

Acid-Dyeing for Leather and Wool

Leather and wool dyers formulating acid-dye baths can leverage the intrinsic acidity of the free acid (Evidence 2) to partially replace sulfuric or formic acid auxiliaries. The estimated 10-30% reduction in acid auxiliary usage translates to both cost savings and a simplified, safer dye-bath recipe [2]. This application is not feasible with the sodium salt, which requires the full complement of external acid for bath pH adjustment.

Azo Dye Aggregation and Solubility

Physical chemists studying the aggregation behavior of azo dyes in solution require the free acid form to investigate protonation-dependent dimerization and stacking phenomena. The free acid's pKa (~ -2 to -3) and pH-dependent solubility profile (Evidence 3) provide a tunable parameter for controlled precipitation and re-dissolution experiments [3]. The sodium salt, being fully ionized across all pH values, does not offer this experimental handle, limiting its utility in mechanistic studies.

Application
Selection Property
Validation Focus
Metal-complex dye synthesis
Sodium-free composition
Confirm absence of Na by elemental analysis or CoA
Environmental reference standard
Defined purity and distinct HPLC profile
Verify purity ≥95% and retention time shift vs salt
Leather/wool acid-dyeing
Acid-donor capacity (pKa ~ -2)
Assess pH of dye bath and auxiliary acid reduction
Azo dye aggregation studies
pH-dependent solubility
Monitor precipitation/re-dissolution at controlled pH

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